氧化膦,双(2-甲氧基苯基)-

描述

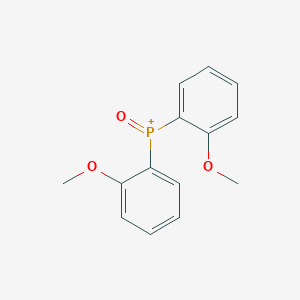

Phosphine oxide, bis(2-methoxyphenyl)- is a type of phosphine oxide. Phosphine oxides are compounds that contain a phosphorus atom bonded to an oxygen atom and three other groups . They are widely used in various applications, including as photoinitiators in the preparation of dental composites and as large band-gap materials used to host blue TADF-based OLEDs .

Synthesis Analysis

The synthesis of phosphine oxide, bis(2-methoxyphenyl)- involves several steps. One common method involves the reaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach has been used to synthesize a wide variety of phosphines, including bis(2-methoxyphenyl)(2,4-dibromophenyl)phosphine .Molecular Structure Analysis

The molecular structure of phosphine oxide, bis(2-methoxyphenyl)- can be analyzed using various spectroscopic techniques, including H-1, C-13, and P-31 NMR spectroscopy . Single-crystal X-ray analysis can also be applied for structure elucidation .Chemical Reactions Analysis

Phosphine oxide, bis(2-methoxyphenyl)- can participate in various chemical reactions. For example, it can be used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of phosphine oxide, bis(2-methoxyphenyl)- can be determined using various analytical techniques. For example, its molecular formula is CHOP, its average mass is 322.337 Da, and its monoisotopic mass is 322.112274 Da .科学研究应用

合成与表征

- 甲氧基苯基取代的双(吡啶基)膦和氧化膦:这些化合物已通过核磁共振波谱和 X 射线分析合成和表征。它们对于理解类似氧化膦的分子结构很重要 (Hettstedt 等人,2016 年)。

分析应用

- 血清素选择性膜电极:氧化膦,如三(2-乙基己基)氧化膦,已被用于构建血清素选择性膜电极。这些电极对血清素检测表现出显着的选择性和灵敏性 (Ueda 等人,2006 年)。

量子化学研究

- 2-膦酰苯酚衍生物的研究:已经进行了量子化学研究来了解氧化膦的化学行为,包括双(2-甲氧基苯基)苯基氧化膦。这些研究提供了对这些化合物中的化学位移和键合的见解 (Levy 等人,1999 年)。

电致发光和光物理性质

- 新型发光三元 Eu3+ 配合物:氧化膦已被用于设计用于电致发光的发光配合物。这些配合物以其强吸收和高效能量转移而著称 (Xu 等人,2010 年)。

氧化剂

- 双(对甲氧基苯基)硒代氧化物作为氧化剂:氧化膦,如双(对甲氧基苯基)硒代氧化物,已被发现可用作各种化学反应中的氧化剂 (Otsubo 和 Ogura,1986 年)。

配位化学

- 具有磷化物配体的镧系元素配合物:氧化膦,包括具有双(邻甲氧基苯基)膦化物配体的氧化膦,已被用于制备与镧系元素的配合物,从而促进了配位化学 (Aspinall 等人,1993 年)。

高分子科学

- 含氧化膦聚合物的合成:氧化膦已被用于合成具有低玻璃化转变温度和高炭收率等特殊性能的聚合物 (Türel 等人,2013 年)。

化学重排

- (2-羟基苯甲亚甲基)双(氧化膦)重排:这些化合物在特定条件下会发生重排,这对于理解它们的化学行为很重要 (Bovin 等人,1994 年)。

手性合成

- 涉及氧化膦的手性合成:旋光活性氧化膦已被用于合成手性化合物,为立体选择性合成的领域做出了贡献 (Harmat 和 Warren,1990 年)。

阻燃性能

- 阻燃双(4-羧基苯基)苯基氧化膦:这种新型的含磷阻燃剂,最初制备于 20 世纪 90 年代,在材料科学中具有进一步开发和应用的潜力 (Peng,2006 年)。

安全和危害

未来方向

The future directions in the research and application of phosphine oxide, bis(2-methoxyphenyl)- could involve the design of new phosphines of various structures and the tuning of their properties . The use of phosphines in organocatalysis and asymmetric organocatalysis is a major field of application after metal-complex catalysis .

属性

IUPAC Name |

bis(2-methoxyphenyl)-oxophosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3P/c1-16-11-7-3-5-9-13(11)18(15)14-10-6-4-8-12(14)17-2/h3-10H,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYXORYWUKRJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[P+](=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458428 | |

| Record name | Phosphine oxide, bis(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphine oxide, bis(2-methoxyphenyl)- | |

CAS RN |

71360-04-8 | |

| Record name | Phosphine oxide, bis(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[(Diethoxyphosphoryl)methyl] ethanethioate](/img/structure/B3056350.png)